4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinones typically involves multi-step chemical processes including ring-opening, cyclization, substitution, and condensation reactions. For instance, Wu et al. synthesized a similar compound by a series of chemical reactions including ring-opening, cyclization, and substitution, highlighting the complexity and the meticulous conditions required for such syntheses (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazolinones is typically confirmed through spectroscopic methods such as NMR, MS, and FT-IR, and validated through X-ray crystallography. The geometrical parameters and molecular structure are often optimized using density functional theory (DFT) calculations. This approach was used by Wu et al., who confirmed the structure of their synthesized compound through X-ray diffraction and DFT calculations, providing insights into the molecular geometry and electronic structure (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, contributing to their versatility in chemical synthesis and pharmaceutical applications. These reactions include cyclizations, substitutions, and interactions with proteins as observed in molecular docking studies. The chemical properties of these compounds can be tailored by modifying their molecular structure, leading to different biological activities and interactions with biological targets (Wu et al., 2022).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be determined through analytical techniques like spectroscopy and crystallography. The single-crystal structure analysis provides insights into the compound’s stability and reactivity (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as acidity, basicity, and reactivity, are largely influenced by their molecular structure. The presence of functional groups like the hydroxyl and carbonyl groups significantly affects these properties. These groups can participate in various chemical reactions, making quinazolinones valuable intermediates in organic synthesis and medicinal chemistry (Wu et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-16(2)10-20(9-8-17(16,3)23)14(21)13-11-6-4-5-7-12(11)18-15(22)19-13/h4-7,23H,8-10H2,1-3H3,(H,18,19,22)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCJUDASRQACC-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)C2=NC(=O)NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)C2=NC(=O)NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-1H-quinazolin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.